Copper

Catalog No.
S577071
CAS No.
7440-50-8
M.F
Cu+2
M. Wt
63.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper

CAS Number

7440-50-8

Product Name

Copper

IUPAC Name

copper(2+)

Molecular Formula

Cu+2

Molecular Weight

63.55 g/mol

InChI

InChI=1S/Cu/q+2

InChI Key

JPVYNHNXODAKFH-UHFFFAOYSA-N

SMILES

[Cu]

solubility

Insoluble (NIOSH, 2024)
8.96g/mL
Slightly sol in dilute acid
Slowly soluble in ammonia water
Solubility in water: none
Insoluble

Synonyms

GRAPHIMET CU-5;C.I. 77400;COPPER IN GRAPHITE;COPPER, NATURAL;COPPER, OIL BASED STANDARD SOLUTION;COPPER METALLO-ORGANIC STANDARD;COPPER LOW RANGE;COPPER METAL

Canonical SMILES

[Cu+2]

The exact mass of the compound Copper is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)8.96g/mlslightly sol in dilute acidslowly soluble in ammonia watersolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of copper cation in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental copper is a cornerstone material in electrical, thermal, and catalytic applications due to its high conductivity and chemical reactivity. It is procured in various forms, including high-purity oxygen-free (OFC/OFE) grades, standard electrolytic tough-pitch (ETP) copper, powders, foils, and nanoparticles. The selection between these forms is a critical procurement decision, as purity levels and morphology directly dictate performance in applications ranging from semiconductor manufacturing to printed electronics and chemical synthesis. Key procurement-relevant properties such as electrical resistivity, processability, and catalytic selectivity are not uniform across all forms of copper, making a detailed, evidence-based selection essential.

Substituting one form of copper for another based on elemental identity alone leads to process failure and subpar performance. For instance, using standard ETP copper, which contains oxygen, in place of oxygen-free (OFE) grades can lead to hydrogen embrittlement during high-temperature processing and introduces oxide inclusions that degrade electrical conductivity and create defects. Similarly, bulk copper foil cannot replicate the high surface area and unique active sites of copper nanoparticles required for selective catalysis in reactions like CO2 reduction. In conductive ink formulations, the oxidation tendency and sintering requirements of copper nanoparticles are fundamentally different from those of more inert alternatives like silver, dictating entirely different manufacturing protocols. Therefore, the specific grade, purity, and morphology (e.g., 5N purity ingot, 50 nm nanoparticles) are critical, non-interchangeable procurement parameters.

Purity-Driven Conductivity: High-Purity Copper for Demanding Electronic Applications

For applications where maximum electrical performance is critical, the purity of the copper source material is a primary determinant of quality. High-purity (99.999% or 5N) oxygen-free copper consistently exhibits higher electrical conductivity compared to standard grades. For example, Oxygen-Free High Conductivity (OFHC) copper typically achieves a conductivity of ≥101% IACS (International Annealed Copper Standard), whereas standard ETP copper is rated at ≥100% IACS. This enhancement is due to the reduction of impurities and oxygen, which act as electron scattering sites. The use of high-purity sputtering targets directly translates to higher quality thin films with fewer defects, improved conductivity, and greater stability, which is essential in semiconductor manufacturing.

Evidence DimensionElectrical Conductivity (% IACS)
Target Compound Data≥101% IACS for Oxygen-Free Copper (OFC)
Comparator Or Baseline≥100% IACS for Electrolytic Tough-Pitch (ETP) Copper
Quantified Difference≥1% higher conductivity
ConditionsStandard measurement at 20°C as per ASTM B193.

For high-frequency electronics, interconnects, and semiconductor applications, this ~1% conductivity improvement reduces resistive losses, lowers heat generation, and enhances overall device efficiency and reliability.

Form-Dependent Catalysis: Nanoparticles Enable Selective CO2 Reduction to Ethylene

In electrocatalysis, the physical form of copper dictates product selectivity. Copper nanoparticles (CuNPs) demonstrate markedly different and often superior performance for CO2 reduction compared to bulk forms like copper foil. In one direct comparison, catalysts derived from branched CuO nanoparticles achieved a Faradaic efficiency (FE) for ethylene production reaching over 70%, with the only other major product being hydrogen (~30 FE%). In contrast, catalysts derived from cubic Cu2O nanoparticles under similar conditions showed significantly lower ethylene selectivity, producing a mixture of CO, methane, and hydrogen. Other studies confirm that CuNPs can achieve C2+ product efficiencies of up to 85%, a significant improvement over bulk copper foil which tends to produce a broader mix of C1 and C2 products with lower selectivity for ethylene. This enhanced selectivity is attributed to the high surface area and unique active sites on the nanoparticle surface.

Evidence DimensionFaradaic Efficiency (FE) for Ethylene
Target Compound Data>70% (Branched CuO Nanoparticle-derived catalyst)
Comparator Or BaselineSignificantly lower, with a mixture of CO, methane, and ethylene (Cubic Cu2O Nanoparticle-derived and Bulk Foil catalysts)
Quantified DifferenceSubstantial increase in selectivity for the target C2 product (ethylene).
ConditionsElectrochemical CO2 reduction in a neutral aqueous solution.

For researchers and industries focused on CO2 valorization, procuring copper nanoparticles instead of bulk foil is essential for maximizing the yield of high-value C2 chemicals like ethylene and minimizing purification costs.

Processability in Printed Electronics: Copper vs. Silver Nanoparticle Inks

In printed electronics, copper nanoparticles offer a significant cost advantage over silver but introduce distinct processing requirements. Pure copper nanoparticle inks are highly susceptible to oxidation and require sintering in an inert or reducing atmosphere to achieve high conductivity. In contrast, silver nanoparticle inks can be effectively sintered in ambient air. For thermal sintering, pure Cu NP films often remain non-conductive when processed in air, while Ag NP films can be sintered at temperatures around 200-300°C. To achieve conductivity comparable to silver, copper inks often require photonic sintering (e.g., laser or intense pulsed light) or formulation as a hybrid with silver. For example, a Cu NP ink with 25 wt% Ag achieved good conductivity after thermal sintering in air, whereas the pure Cu ink failed. This makes the choice between copper and silver a critical decision based on available manufacturing infrastructure and cost-performance targets.

Evidence DimensionRequired Sintering Atmosphere for Conductivity
Target Compound DataInert or reducing atmosphere (e.g., nitrogen, forming gas)
Comparator Or BaselineAmbient air (for Silver Nanoparticle Inks)
Quantified DifferenceQualitative but critical difference in required processing environment.
ConditionsThermal sintering of nanoparticle-based conductive inks.

Procurement of copper nanoparticles for conductive inks necessitates investment in controlled-atmosphere sintering equipment, a key process consideration compared to the simpler air-based processing of silver inks.

High-Purity (5N/6N) Copper for Semiconductor PVD/Sputtering Targets

For fabricating semiconductor interconnects and barrier layers, the use of high-purity (≥99.999%) copper sputtering targets is required. The superior purity minimizes film contamination, reduces electrical resistivity, and ensures uniform deposition, leading to higher device yield and reliability.

Copper Nanoparticles for Selective Electrosynthesis of Ethylene

In the field of CO2 conversion, copper nanoparticles are the material of choice for selectively producing ethylene. Their high surface-area-to-volume ratio and distinct catalytic sites enable high Faradaic efficiencies for C-C coupling, a feat not achievable with bulk copper materials.

Cost-Effective Conductive Inks for RFID and Flexible Electronics

For large-scale production of printed electronics where cost is a primary driver, copper nanoparticle inks are a viable alternative to silver. This choice is optimal for manufacturing environments equipped with controlled-atmosphere or photonic sintering capabilities, allowing for the production of conductive traces at a lower material cost.

Physical Description

Solid

Color/Form

Reddish, lustrous, ductile, malleable metal
Red metal; cubic

Exact Mass

62.929597 g/mol

Monoisotopic Mass

62.929597 g/mol

Boiling Point

4703 °F at 760 mmHg (NIOSH, 2024)
2595 °C
4703 °F

Heavy Atom Count

1

Density

8.94 (NIOSH, 2024) - Denser than water; will sink
8.94
Relative density (water = 1): 8.9

LogP

-0.57 (calculated)

Odor

Odorless /Copper dusts and mists/

Melting Point

1083 °C

UNII

8CBV67279L

GHS Hazard Statements

Aggregated GHS information provided by 3493 companies from 63 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1739 of 3493 companies. For more detailed information, please visit ECHA C&L website;
Of the 61 notification(s) provided by 1754 of 3493 companies with hazard statement code(s):;
H302 (51.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (22.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (16.93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (80.96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (38.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (38.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (10.66%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the supplementation of total parenteral nutrition and in contraception with intrauterine devices.
FDA Label

Livertox Summary

Copper is an essential trace element that is included in some over-the-counter multivitamin and mineral supplements, even though copper deficiency is quite rare and supplementation is rarely needed. The amounts of copper found in typical supplements has not been associated with serum enzyme elevations or with clinically apparent liver injury. However, accidental or intentional copper overdose can cause an acute liver injury and chronic ingestion of excessive amounts of copper can result in copper overload and chronic liver injury.

Drug Classes

Trace Elements and Metals

Therapeutic Uses

Copper has a contraceptive effect when present in the uterus. It is added to some intrauterine contraceptive devices permitting reduction in their size with concomitant reduction in the associated side effects such as pain and bleeding.

Pharmacology

Copper is incorporated into many enzymes throughout the body as an essential part of their function [A19518]. Copper ions are known to reduce fertility when released from copper-containing IUDs [A19526].
Copper is an element with atomic symbol Cu, atomic number 29, and atomic weight 63.

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2. It is believed that copper is reduced to the Cu1+ form prior to transport. Once inside the enterocyte, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus. Once copper has been secreted by enterocytes into the systemic circulation it remain largely bound by ceruloplasmin (65-90%), albumin (18%), and alpha 2-macroglobulin (12%). Copper is an essential element in the body and is incorporated into many oxidase enzymes as a cofactor. It is also a component of zinc/copper super oxide dismutase, giving it an anti-oxidant role. Copper defiency occurs in Occipital Horn Syndrome and Menke's disease both of which are associated with impaired development of connective tissue due to the lack of copper to act as a cofactor in protein-lysine-6-oxidase. Menke's disease is also associated with progressive neurological impairment leading to death in infancy. The precise mechanisms of the effects of copper deficiency are vague due to the wide range of enzymes which use the ion as a cofactor. Copper appears to reduce the viabilty and motility of spermatozoa. This reduces the likelihood of fertilization with a copper IUD, producing copper's contraceptive effect. The exact mechanism of copper's effect on sperm are unknown.
The reason for the less severe reaction when the foreign body is at a distance from the retina has been proposed to be ... that near the retina & its blood vessels there is greater oxygen tension than at a distance, which causes metallic copper to oxidize to toxic copper compounds more rapidly close to or in contact with the retina than at a distance. Furthermore, the abscess formation that is characteristic of copper undergoing oxidation close to the retina & choroiod can be attributed to attraction of polymorphonuclear leukocytes from these nearby vascular tissues, which become heavily infiltrated. Liquefaction & disorganization of the vitreous body has been explained on the basis of copper catalysis of oxidation of ascorbic acid, leading to depolymerization of the hyaluronic acid of the vitreous humor. Changes in protein & hexosamine content have also been related to decrease in viscosity of the vitreous humor. Increased content of amino acids in the vitreous humor has been consistent with proteolysis of the vitreous body, but decreased concentration in the aqueous humor has suggested suppression of secretion of amino acids by the ciliary body under the influence of copper.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 mm Hg @ 1628 °C
0 mmHg (approx)

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Impurities

/In electrolytic copper/ the highest level of impurities other than oxygen are found only to the extent of 15-30 ppm. Up to 0.05% oxygen is present in the form of copper(I) oxide.
Average impurity levels: Antimony, 3.41 ppm; arsenic, 1.39 ppm; bismuth, 0.36 ppm; iron, 6.07 ppm; lead, 4.08 ppm; oxygen 327.25 ppm; nickel, 3.41 ppm; selenium, 1.10 ppm; silver, 11.19 ppm; sulfur, 10.00 ppm; tellurium, 1.16 ppm; tin, 1.63 ppm.

Other CAS

7440-50-8
7440-50-8 (copper); 1317-38-0 (copper oxide)

Absorption Distribution and Excretion

Copper absorption varies inversely with intake. Absorption range is 12-65%.
Copper appears to be eliminated primarily through bile.
Small fragments of copper ... in the anterior vitreous just behind the lens in a number of cases have been observed for years, gradually dissolving & disseminating copper to lens, cornea & iris, where copper has a predilection for the basement membranes.
Copper dissolved from the wire used in certain intrauterine contraceptive devices has been shown to be absorbed systemically.
... Intrauterine devices containing metallic copper ... raise the endometrial copper concentration 2 fold, & this copper excess might be transferred to the fetus.
Circadian rhythms in the urinary excretion of eleven heavy metals and organic substances were examined under free, water restrictive and water loading conditions for 6 days (2 days for each of the three conditions) in twenty metal workers exposed to lead, zinc, and copper. Circadian rhythms were found for all heavy metals and organic substances as well as for urinary flow rate, creatinine and total urinary solutes. The rhythm in the copper excretion depends on the creatinine rhythm, ie the rhythm of glomerular filtration.
For more Absorption, Distribution and Excretion (Complete) data for COPPER, ELEMENTAL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Copper

Biological Half Life

Whole body: 4 weeks; [TDR, p. 392]

Use Classification

Chemical Classes -> Inorganic substances
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Contaminant -> METALS; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

CRUSH, GRIND, AND CONCENTRATE COPPER ORES BY FLOTATION (SULFIDE ORES) OR LEACHING WITH ACID (OXIDE ORES); SMELT CONCENTRATES TO YIELD A BLISTER COPPER WHICH IS REFINED ELECTROLYTICALLY OR FIRE REFINED
About 80% of the primary copper in the world comes from low-grade or poor sulfide ores, which are usually treated by pyrometallurgical methods, generally in the following sequence: (1) Beneficiation by froth flotation of ore to copper concentrate; (2) Optional partial roasting to obtain oxidized material or calcines; (3) two-stage pyrometallurgical extraction, (a) smelting concentrates to matte, (b) converting matte by oxidation to crude (converter or blister) copper; (4) Refining the crude copper, usually in two steps, (a) pyrometallurgically to fire-refined copper, (b) electrolytically to high-purity electrolytic copper.
Most copper is processed using a combination of mining, concentrating, smelting, and refining, or by leaching waste and solvent extraction-electrowinning...
Copper, blister (electrolysis); copper oxide ores + iron (acid leaching/cementation); copper oxide ores + sulphuric acid (acid leaching/electrolysis); copper sulphide ores (heap leaching/cementation); copper sulphide ores (heap leaching/electrolysis); copper-cobalt sulphide ores (ore roasting/ acid leaching/electrolysis); lead bullion (pyrometallurgical refining/Parkes process/Betterton-Kroll process; byproduct of lead production)
Copper + chlorine (reaction); copper hydroxide/cupric oxide/copper carbonate basic + hydrochloric acid (salt formation)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Organic Fiber Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Copper: ACTIVE

Analytic Laboratory Methods

EPA Method 7210: Copper (Atomic Absorption, Direct Aspiration) Method 7210 is applicable for the determination of metals in solution by atomic absorption spectrometry. Preliminary treatment of wastewater, ground water, EP extracts, and industrial waste is always necessary because of the complexity and variability of sample matrix. After aspiration and atomization of the sample in a flame, a light beam from a hollow cathode lamp or an electrodeless discharge lamp is directed through the flame into a monochromator and onto a detector that measures the amount of light absorbed. ... The light energy absorbed by the flame is a measure of the concentration of that metal in the sample. The performance characteristics for an aqueous sample free of interferences are: a sensitivity of 0.1 mg/l, a detection limit of 0.02 mg/l, and an optimum concentration range 0.2-5 mg/l with wavelength of 324.7 nm. /Total copper/
OSW Method OSW-A, Methodology for the Determination of Metals Emissions in Exhaust Gases from Hazardous Waste Incineration and Similar Combustion Processes. This method is applicable to the sampling and analysis of metals in stack emissions from incinerators and combustors. Detection limit= 6 ng/ml.
APHA Method 3113-B. Metals in Water by Electrothermal Atomic Absorption Spectrometry. Detection limit (unspecified).
APHA Method 3111-B,C. Metals by Direct Air-Acetylene Flame Atomic Absorption Spectrometry. This method is applicable to the determination of metals by direct air-acetylene FAAS. Detection limit (unspecified).
For more Analytic Laboratory Methods (Complete) data for COPPER, ELEMENTAL (19 total), please visit the HSDB record page.

Stability Shelf Life

BECOMES DULL WHEN EXPOSED TO AIR. IN MOIST AIR GRADUALLY BECOMES COATED WITH GREEN BASIC CARBONATE.

Dates

Last modified: 08-15-2023
1. Scheiber I, Dringen R, Mercer JF. Copper: effects of deficiency and overload. Met Ions Life Sci. 2013;13:359-87. doi: 10.1007/978-94-007-7500-8_11. PMID: 24470097.

2. Brewer GJ. Copper in medicine. Curr Opin Chem Biol. 2003 Apr;7(2):207-12. doi: 10.1016/s1367-5931(03)00018-8. PMID: 12714053.

3. Russell K, Gillanders LK, Orr DW, Plank LD. Dietary copper restriction in Wilson's disease. Eur J Clin Nutr. 2018 Mar;72(3):326-331. doi: 10.1038/s41430-017-0002-0. Epub 2017 Nov 6. PMID: 29235558.

4. Rihel J. Copper on the brain. Nat Chem Biol. 2018 Jul;14(7):638-639. doi: 10.1038/s41589-018-0089-1. PMID: 29915234.

5. Shike M. Copper in parenteral nutrition. Gastroenterology. 2009 Nov;137(5 Suppl):S13-7. doi: 10.1053/j.gastro.2009.08.017. PMID: 19874945.

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